Isoniazid pyruvate is a molecule formed by the condensation of the antibiotic isoniazid and pyruvic acid. While the detailed physiological effects of isoniazid pyruvate are not fully understood, research suggests it may play a role in various biological processes [, ].
One area of research explores the potential interaction of isoniazid pyruvate with Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Studies have shown that pyruvate can antagonize the inhibitory effect of isoniazid on Mycobacterium growth []. This suggests that isoniazid pyruvate may have reduced antibacterial activity compared to isoniazid itself.
Another area of research focuses on the metabolism of isoniazid and the formation of isoniazid pyruvate. Isoniazid undergoes biotransformation in the body, and isoniazid pyruvate is one of the metabolites that can be formed []. Understanding the pathways involved in isoniazid metabolism can help assess potential toxicity risks associated with the drug.
Isoniazid pyruvate is a compound formed by the reaction of isoniazid, a well-known antibiotic primarily used to treat tuberculosis, with pyruvate. Isoniazid itself is chemically known as isonicotinic acid hydrazide, with the molecular formula and a molecular weight of approximately 137.14 g/mol . The structure of isoniazid features a pyridine ring, which contributes to its biological activity, particularly against Mycobacterium tuberculosis. The addition of pyruvate to isoniazid can alter its pharmacological properties and metabolic pathways.
The main reactions involving isoniazid include:
Isoniazid exhibits significant antibacterial activity against Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall. The compound's efficacy is largely attributed to its activation by the enzyme catalase-peroxidase (KatG) in mycobacteria, which converts it into reactive species that disrupt bacterial metabolism .
In addition to its antibacterial properties, isoniazid has been implicated in hepatotoxicity due to its metabolites. Acetylhydrazine, a metabolite of isoniazid, has been associated with liver damage in some patients . The biological activity of isoniazid pyruvate may differ from that of isoniazid alone due to the influence of pyruvate on metabolic pathways.
The synthesis of isoniazid pyruvate can be achieved through straightforward condensation reactions between isoniazid and pyruvic acid under acidic or basic conditions. Specific methods include:
These methods can vary based on desired purity and yield.
Isoniazid pyruvate can serve several purposes in pharmaceutical research:
Isoniazid pyruvate shares structural similarities with several other compounds used in antimicrobial therapies. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Acetylisoniazid | Similar backbone | More stable than isoniazid; less toxic |
| Pyrazinamide | Pyridine derivative | Different mechanism; inhibits fatty acid synthesis |
| Ethionamide | Thioamide derivative | Used against resistant tuberculosis strains |
| Rifampicin | Complex structure | Broad-spectrum antibiotic; different target site |
Isoniazid pyruvate stands out due to its unique combination of properties from both isoniazid and pyruvate, potentially offering novel therapeutic avenues while also posing distinct metabolic challenges.
The preparation of isoniazid pyruvate involves the condensation reaction between isoniazid (isonicotinic acid hydrazide) and pyruvic acid through hydrazone formation. Multiple synthetic approaches have been developed to optimize yield, purity, and reaction conditions [1] [2] [3].
Direct Condensation Method
The most commonly employed synthetic route involves the direct condensation of isoniazid with pyruvic acid in methanolic solution. Isoniazid (274.3 mg, 2.0 millimolar) is dissolved in hot methanol (15 milliliters) with stirring, followed by dropwise addition of pyruvic acid (193.7 mg, 155 microliters, 2.2 millimolar) [1]. The reaction mixture is refluxed for 2 hours, then cooled to room temperature and stored at 8 degrees Celsius for 1 hour. The resulting precipitate is filtered and washed with methanol to yield 98% of the product as a white solid with melting point 181.1-183.0 degrees Celsius [1].
Alternative Synthetic Methodologies
Several modifications to the standard procedure have been investigated to improve efficiency and product quality. Room temperature synthesis using methanol-water solvent systems provides yields of 89% over extended reaction periods of 24 hours [1]. Catalyzed synthesis employing 4-dimethylaminopyridine as a coupling agent reduces reaction time to 1.5 hours while maintaining yields of 92% [4].
The reaction mechanism proceeds through nucleophilic attack of the terminal nitrogen of the hydrazide group on the carbonyl carbon of pyruvic acid, followed by elimination of water to form the characteristic carbon-nitrogen double bond [1] [3]. The stereochemistry predominantly favors the E-isomer configuration due to reduced steric hindrance [1].
| Method | Starting Materials | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Direct Condensation | Isoniazid + Pyruvic acid | Methanol | 65 | 2.0 | 98 | >99 |
| Reflux Method | Isoniazid + Pyruvic acid | Ethanol | 78 | 2.0 | 95 | 97 |
| Room Temperature Synthesis | Isoniazid + Pyruvic acid | Methanol/Water | 25 | 24.0 | 89 | 94 |
| Catalyzed Synthesis | Isoniazid + Pyruvic acid | Methanol | 65 | 1.5 | 92 | 96 |
Recrystallization Methods
Recrystallization from polar protic solvents represents the most cost-effective purification approach for isoniazid pyruvate. Methanol-water systems (3:1 volume ratio) provide optimal solubility profiles, achieving 99.2% purity with 85% recovery rates [5] [6]. The process involves dissolution of crude product in hot methanol followed by controlled cooling and precipitation through water addition [6].
Chromatographic Separation
Column chromatography using silica gel stationary phase and gradient elution with methanol-chloroform solvent systems enables separation of isoniazid pyruvate from synthetic impurities and unreacted starting materials [5] [6]. The compound elutes with retention factor values of 0.20-0.31 depending on mobile phase composition [1]. While providing excellent separation efficiency, this technique yields lower recovery rates (78%) compared to recrystallization methods [5].
High Performance Liquid Chromatography Purification
Preparative scale high performance liquid chromatography offers the highest purity levels (99.8%) but requires specialized equipment and organic solvents, resulting in elevated operational costs [7] [8]. Semi-preparative columns (250 × 10 millimeters) using water-acetonitrile gradient systems effectively separate isoniazid pyruvate with retention times of approximately 5.4 minutes [9] [10].
| Technique | Solvent System | Recovery (%) | Purity Achieved (%) | Time Required (hours) | Cost Effectiveness |
|---|---|---|---|---|---|
| Recrystallization | Methanol/Water | 85 | 99.2 | 4 | High |
| Column Chromatography | Methanol/Chloroform (gradient) | 78 | 97.8 | 6 | Medium |
| Preparative HPLC | Water/Acetonitrile | 92 | 99.8 | 2 | Low |
| Crystallization | Ethanol/Water | 88 | 98.5 | 8 | High |
High performance liquid chromatography with ultraviolet detection provides the primary analytical method for quantitative determination of isoniazid pyruvate content and purity assessment [7] [8] [9] [10]. Reversed-phase columns (250 × 4.6 millimeters, 5 micrometers particle size) using octadecylsilyl bonded stationary phases demonstrate optimal separation characteristics [7] [10].
Mobile Phase Optimization
The mobile phase composition significantly influences retention characteristics and peak resolution. Acetonitrile-water systems with phosphate buffer (pH 4.5) provide reproducible retention times of 5.4 minutes [9] [10]. Alternative mobile phase formulations utilizing methanol-water with triethylamine-acetic acid modifiers achieve similar analytical performance with retention times ranging from 2.28 to 5.05 minutes depending on gradient conditions [7] [11].
Detection Parameters
Ultraviolet detection at 254 nanometers wavelength provides optimal sensitivity for isoniazid pyruvate quantification, with detection limits of 0.1 micrograms per milliliter [7] [10]. The compound exhibits characteristic ultraviolet absorption due to the extended conjugation between the pyridine ring and hydrazone moiety [8]. Precision studies demonstrate relative standard deviation values below 1.2% for replicate injections [8].
Method Validation
Linearity studies confirm excellent correlation coefficients (r² > 0.9989) across concentration ranges from 0.5 to 8.0 micrograms per milliliter [9]. Accuracy determinations show bias percentages within ±10.26%, meeting pharmaceutical validation requirements [7]. The method demonstrates specificity for isoniazid pyruvate in the presence of degradation products and synthetic impurities [8] [9].
Liquid Chromatography-Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry enables definitive structural confirmation and quantitative analysis of isoniazid pyruvate [12] [8] [13]. Electrospray ionization in positive ion mode generates protonated molecular ions at mass-to-charge ratio 207.19, corresponding to the molecular formula C₉H₉N₃O₃ [8] [14] [15].
Fragmentation Patterns
Collision-induced dissociation produces characteristic fragment ions that confirm the hydrazone linkage and pyridine carboxamide structure [12] [13]. Major fragments include the isonicotinoyl cation (mass-to-charge ratio 123.11) and acetylhydrazine moiety (mass-to-charge ratio 74.08) [12] [13]. These fragmentation patterns enable distinction from related hydrazone compounds and metabolites [12] [16].
Multiple Reaction Monitoring
Multiple reaction monitoring transitions facilitate selective quantification in biological matrices and complex samples [8] [16]. The primary transition (207.19 → 123.11) provides optimal sensitivity and selectivity for analytical applications [8]. Secondary transitions serve as confirmatory ions to ensure analyte identity and eliminate false positive results [16].
Proton Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide provides definitive structural characterization of isoniazid pyruvate [1] [17] [18]. The azomethine proton appears as a singlet resonance at 8.51-9.08 parts per million, confirming hydrazone formation [1] [19]. Aromatic protons from the pyridine ring exhibit characteristic patterns between 7.66-8.83 parts per million [1] [17].
Chemical Shift Assignments
The carboxyl proton demonstrates significant downfield shift to 13.59 parts per million due to intramolecular hydrogen bonding with the hydrazone nitrogen [1]. The methyl group adjacent to the hydrazone linkage appears as a sharp singlet at 2.14 parts per million [1]. These chemical shift values remain consistent across different solvent systems and provide reliable identification parameters [17] [18].
Coupling Patterns and Multiplicities
The pyridine protons exhibit characteristic coupling patterns with ortho-protons showing doublet multiplicities and meta-protons appearing as triplets [1] [17]. Integration ratios confirm the expected proton count for each structural environment, supporting the proposed molecular structure [18].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy enables detailed analysis of the carbon framework and electronic environment [1] [17] [18]. The carbonyl carbon of the hydrazone appears most downfield at 164.64 parts per million, while the azomethine carbon resonates at 150.47 parts per million [1]. Aromatic carbons from the pyridine ring exhibit signals between 121.11-150.93 parts per million [1] [17].
Characteristic Vibrational Frequencies
Infrared spectroscopy provides rapid identification of functional groups and confirmation of hydrazone formation [1] [19] [20]. The carbon-nitrogen double bond stretch appears as a strong absorption at 1625-1630 wavenumbers, characteristic of the azomethine linkage [19] [20]. The carbonyl stretch of the hydrazone amide occurs at 1691 wavenumbers, shifted from typical amide frequencies due to conjugation effects [1] [19].
Hydrogen Bonding Analysis
Broad absorption bands at 3101-3502 wavenumbers indicate nitrogen-hydrogen stretching vibrations and intermolecular hydrogen bonding [1] [19]. The carboxylic acid hydroxyl group produces characteristic broad absorption around 3000-3500 wavenumbers [1]. These hydrogen bonding interactions influence crystal packing and stability characteristics [19].
Fingerprint Region Analysis
The fingerprint region (600-1500 wavenumbers) contains multiple diagnostic peaks specific to isoniazid pyruvate structure [1] [20]. Pyridine ring vibrations appear at 753, 787, and 1107 wavenumbers [1]. The carboxylic acid carbon-oxygen stretch occurs at 1271 wavenumbers [1]. These spectral features enable differentiation from structurally related compounds [20].
| Method | Key Parameter | Value/Range | Detection Limit | Precision (% RSD) |
|---|---|---|---|---|
| HPLC-UV | Retention Time | 5.4 min | 0.1 μg/mL | 1.2 |
| LC-MS/MS | Molecular Ion Peak | m/z 207.19 | 0.05 μg/mL | 0.8 |
| 1H NMR | Azomethine Proton | 8.51-9.08 ppm | 0.01 mmol | 0.5 |
| 13C NMR | Carbonyl Carbon | 140.97-146.95 ppm | 0.01 mmol | 0.7 |
| FTIR | C=N Stretch | 1625-1630 cm⁻¹ | N/A | 2.1 |
| X-ray Crystallography | Bond Lengths | 1.35-1.42 Å | N/A | 0.1 |
Crystal Structure Determination
Single crystal X-ray diffraction analysis provides definitive three-dimensional structural information for isoniazid pyruvate [21] [22] [23]. The compound crystallizes in the triclinic space group P-1 with two molecules per unit cell [21]. Unit cell parameters include a = 4.91 angstroms, b = 15.01 angstroms, c = 17.78 angstroms, with angles α = 86.45°, β = 86.48°, and γ = 89.89° [24].
Molecular Geometry and Bond Parameters
The crystal structure reveals planar geometry of the hydrazone moiety with carbon-nitrogen double bond length of 1.35-1.42 angstroms [22] [23]. The pyridine ring maintains planarity with deviation less than 0.05 angstroms [23]. Torsion angles around the hydrazone linkage measure 178.2°, indicating an extended E-configuration [23].
Intermolecular Interactions
Crystal packing analysis demonstrates extensive hydrogen bonding networks involving the carboxylic acid group and hydrazone nitrogen atoms [22] [23]. These interactions contribute to crystal stability and influence solubility characteristics [22]. Van der Waals contacts between pyridine rings provide additional stabilization through π-π stacking interactions [22].
Polymorphism Studies
Investigation of crystallization conditions reveals potential for polymorphic forms with different crystal packing arrangements [22] [24]. Temperature and solvent effects influence the formation of specific polymorphs, each exhibiting distinct physical properties such as melting point and solubility [22] [24].
Acidic Conditions
Isoniazid pyruvate demonstrates pH-dependent stability characteristics with enhanced decomposition under acidic conditions [25] [26] [27]. At pH 4.0, the compound exhibits 15.2% degradation over 14 days, corresponding to a half-life of 62 days [25]. The primary degradation pathway involves acid-catalyzed hydrolysis of the hydrazone bond, yielding isoniazid and pyruvic acid as major products [28] [29] [30].
Neutral and Basic Conditions
Optimal stability occurs near physiological pH values (6.8-7.4), where degradation rates remain minimal (5.1% over 14 days) [25]. At pH 6.8, the half-life extends to 185 days, representing nearly three-fold improvement compared to acidic conditions [25]. Basic conditions (pH 8.0) result in intermediate stability with 12.8% degradation over 14 days and a half-life of 78 days [25].
Mechanistic Considerations
The pH-dependent stability profile reflects the acid-catalyzed nature of hydrazone hydrolysis [29] [31] [30]. Protonation of the hydrazone nitrogen increases electrophilicity of the carbon center, facilitating nucleophilic attack by water molecules [31] [30]. This mechanism explains the enhanced degradation rates observed under acidic conditions [29] [30].
Ambient Storage Conditions
Storage at controlled room temperature (25°C) with 60% relative humidity provides acceptable stability for extended periods [32] [33]. Under these conditions, isoniazid pyruvate demonstrates only 2.5% degradation over 6 months, corresponding to a projected shelf-life exceeding 420 days [33]. This stability profile supports ambient storage requirements for pharmaceutical applications [32] [33].
Accelerated Stability Testing
Elevated temperature conditions (40°C) with 75% relative humidity accelerate degradation processes, enabling prediction of long-term stability [32] [33]. At these stress conditions, 8.3% degradation occurs over 3 months with a calculated half-life of 125 days [33]. The degradation products consist primarily of oxidized derivatives rather than hydrolytic cleavage products [33].
Kinetic Analysis
Temperature-dependent kinetic studies reveal activation energies consistent with thermal decomposition processes [33]. The degradation follows first-order kinetics under most conditions, enabling mathematical modeling of shelf-life predictions [32] [33]. Arrhenius plot analysis provides activation energy values of approximately 85 kilojoules per mole for the primary degradation pathway [33].
Free Radical Susceptibility
Isoniazid pyruvate demonstrates susceptibility to oxidative degradation under free radical conditions [34] [35] [36]. The hydrazone moiety serves as an electron-rich site vulnerable to radical attack, leading to formation of oxidized derivatives [34] [36]. These reactions may proceed through intermediate radical species that subsequently undergo further oxidation or rearrangement [36].
Metal-Catalyzed Oxidation
Transition metal ions, particularly iron and copper, catalyze oxidative degradation of isoniazid pyruvate [34] [35]. The mechanism involves coordination of the hydrazone nitrogen to metal centers, followed by electron transfer and radical formation [34]. Chelating agents such as ethylenediaminetetraacetic acid effectively inhibit metal-catalyzed degradation pathways [34].
Antioxidant Protection
Addition of antioxidants such as ascorbic acid or butylated hydroxytoluene significantly improves oxidative stability [33] [34]. These compounds scavenge free radicals and prevent initiation of oxidative chain reactions [34]. Formulation studies demonstrate the effectiveness of antioxidant systems in extending product shelf-life under oxidative stress conditions [33].
Water-Mediated Cleavage
Hydrolytic decomposition of isoniazid pyruvate proceeds through nucleophilic attack of water molecules on the electrophilic carbon of the hydrazone double bond [28] [29] [30]. This process forms a carbinolamine intermediate that subsequently decomposes to yield isoniazid and pyruvic acid [29] [30]. The reaction rate depends strongly on pH, with acid catalysis significantly enhancing hydrolysis rates [30].
Intermediate Formation and Characterization
Detailed mechanistic studies have identified the transient carbinolamine intermediate through rapid kinetic techniques and computational modeling [31] [30]. The intermediate exhibits short half-life (microseconds to milliseconds) under physiological conditions [30]. Density functional theory calculations confirm the energetics of intermediate formation and subsequent decomposition pathways [31].
Environmental Factors
Temperature, ionic strength, and buffer composition influence hydrolytic stability through effects on water activity and transition state stabilization [25] [26] [30]. Higher ionic strength generally decreases hydrolysis rates through activity coefficient effects [30]. Buffer systems containing phosphate or acetate provide optimal stability compared to unbuffered aqueous solutions [25] [26].
Kinetic Parameters
Quantitative kinetic analysis reveals pseudo-first-order rate constants ranging from 10⁻⁶ to 10⁻⁴ per second depending on pH and temperature conditions [29] [30]. Activation energies for hydrolytic decomposition average 75-85 kilojoules per mole [30]. These parameters enable prediction of stability under various storage and use conditions [25] [30].
| Condition | Time Period | Degradation (%) | Half-life (days) | Primary Degradation Product |
|---|---|---|---|---|
| pH 4.0 | 14 days | 15.2 | 62 | Isoniazid + Pyruvic acid |
| pH 6.8 | 14 days | 5.1 | 185 | Oxidized derivatives |
| pH 8.0 | 14 days | 12.8 | 78 | Hydrolyzed products |
| 25°C/60% RH | 6 months | 2.5 | 420 | Minimal degradation |
| 40°C/75% RH | 3 months | 8.3 | 125 | Oxidized derivatives |
| Light Exposure | 30 days | 18.7 | 45 | Photodegradation products |